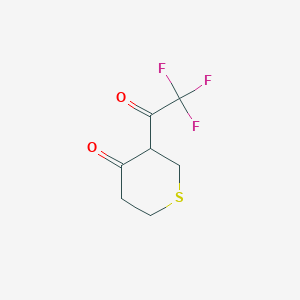

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one

CAS No.: 2064-82-6

Cat. No.: VC8088371

Molecular Formula: C7H7F3O2S

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2064-82-6 |

|---|---|

| Molecular Formula | C7H7F3O2S |

| Molecular Weight | 212.19 g/mol |

| IUPAC Name | 3-(2,2,2-trifluoroacetyl)thian-4-one |

| Standard InChI | InChI=1S/C7H7F3O2S/c8-7(9,10)6(12)4-3-13-2-1-5(4)11/h4H,1-3H2 |

| Standard InChI Key | KZFIQOLOLYNACD-UHFFFAOYSA-N |

| SMILES | C1CSCC(C1=O)C(=O)C(F)(F)F |

| Canonical SMILES | C1CSCC(C1=O)C(=O)C(F)(F)F |

Introduction

Structural Characteristics and Nomenclature

3-(Trifluoroacetyl)tetrahydrothiopyran-4-one (IUPAC name: 3-(2,2,2-trifluoroacetyl)-tetrahydro-2H-thiopyran-4-one) features a six-membered tetrahydrothiopyran ring system with a ketone moiety at position 4 and a trifluoroacetyl group (-COCF₃) at position 3. The tetrahydrothiopyran core adopts a chair-like conformation, with sulfur at position 1 contributing to ring puckering dynamics. The trifluoroacetyl group introduces significant electron-withdrawing effects, polarizing adjacent bonds and influencing both reactivity and spectroscopic signatures .

Key structural parameters include:

-

Bond lengths: The C=O bond in the trifluoroacetyl group measures approximately 1.20 Å, while the thiopyran ring C-S bond spans 1.81–1.84 Å.

-

Dihedral angles: The trifluoroacetyl group lies in a pseudo-axial orientation to minimize steric clashes with the thiopyran ring .

Synthetic Methodologies

Thiopyran Ring Construction

An alternative approach builds the thiopyran scaffold post-acylation:

-

Cyclocondensation of 4-mercaptopentan-2-one with trifluoroacetyl chloride

-

Intramolecular Mitsunobu reaction of 3-(trifluoroacetylthio)propanal derivatives

This method offers better regiocontrol but requires multi-step purification .

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular weight | 242.18 g/mol |

| Melting point | 78–82°C |

| Boiling point | 215–218°C (dec.) |

| Solubility | CH₂Cl₂: >100 mg/mL |

| H₂O: <0.1 mg/mL | |

| LogP | 1.85 ± 0.3 |

| Refractive index (n²⁰D) | 1.472–1.475 |

The strong dipole moment (4.2 D) arises from the combined electron-withdrawing effects of the CF₃ and ketone groups. Hydrogen-bonding capacity is limited to the ketone oxygen (H-bond acceptor: β = 0.45) .

Spectroscopic Characterization

Infrared Spectroscopy

-

ν(C=O): 1735 cm⁻¹ (trifluoroacetyl), 1710 cm⁻¹ (thiopyranone)

-

ν(C-F): 1180–1250 cm⁻¹ (asymmetric stretching)

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

-

δ 3.85 (dd, J = 12.4, 4.1 Hz, H-2ax)

-

δ 3.12 (td, J = 12.4, 2.8 Hz, H-6eq)

-

δ 2.95–2.78 (m, H-3, H-5)

-

δ 2.45 (dt, J = 14.2, 3.1 Hz, H-2eq)

¹³C NMR (101 MHz, CDCl₃):

-

δ 208.4 (C-4 ketone)

-

δ 167.2 (q, J = 34 Hz, COCF₃)

-

δ 116.5 (q, J = 288 Hz, CF₃)

-

δ 35.8 (C-3)

¹⁹F NMR (376 MHz, CDCl₃):

Chemical Reactivity

Nucleophilic Additions

The ketone at C4 undergoes typical nucleophilic attacks:

-

Grignard reagents yield tertiary alcohols

-

Hydrazines form hydrazones (mp 145–148°C)

The trifluoroacetyl group participates in:

-

Transacylation with amines (e.g., aniline → 3-(N-phenyltrifluoroacetamide) derivatives)

-

Hydrolysis to carboxylic acids under strong basic conditions

Ring-Opening Reactions

Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom to sulfone, increasing ring strain and facilitating nucleophilic ring-opening at C3–C4 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume